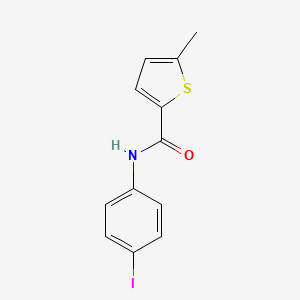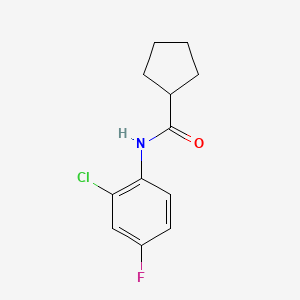![molecular formula C17H23N3O B7534138 9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7534138.png)
9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biochemistry, and medicinal chemistry. This compound is also known as JNJ-40411813 and has been extensively studied for its therapeutic properties.
Mecanismo De Acción
The mechanism of action of 9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one involves the inhibition of CDK4, which leads to the arrest of the cell cycle at the G1 phase. This, in turn, leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the growth of cancer stem cells, which are responsible for the recurrence and metastasis of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one are mainly related to its inhibition of CDK4. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the growth of cancer stem cells, which are responsible for the recurrence and metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one in lab experiments include its high potency and selectivity for CDK4 inhibition, which makes it a valuable tool for studying the role of CDK4 in cell cycle regulation and cancer progression. However, the limitations of using this compound include its relatively complex synthesis process and the need for specialized equipment and expertise for its handling and purification.
Direcciones Futuras
There are several future directions for the research on 9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one. One potential direction is to investigate its potential as a therapeutic agent for various types of cancer, including breast, lung, and pancreatic cancer. Another direction is to study its effects on cancer stem cells and its potential for preventing cancer recurrence and metastasis. Additionally, further research is needed to optimize the synthesis process and improve the scalability of this compound for potential clinical applications.
Métodos De Síntesis
The synthesis of 9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one involves a multistep process that includes the reaction of 2-bromo-4-methylpyridine with 2-propan-2-ylpyrrolidine, followed by cyclization and oxidation reactions. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various fields. It has been found to be a potent inhibitor of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation and proliferation. This compound has also been studied for its potential anti-cancer properties, as it can induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
9-methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12(2)15-7-5-8-19(15)11-14-10-16(21)20-9-4-6-13(3)17(20)18-14/h4,6,9-10,12,15H,5,7-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKZJJFJMNBAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=CC2=O)CN3CCCC3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B7534079.png)
![2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B7534089.png)
![3-Methyl-2-[[2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetyl]amino]butanoic acid](/img/structure/B7534096.png)
![N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7534099.png)
![2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B7534103.png)




![4-[2-[4-(4-Methoxybenzoyl)piperidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534150.png)
![2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide](/img/structure/B7534155.png)
![N-butyl-N-methyl-1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide](/img/structure/B7534162.png)
![8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534169.png)